2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Description

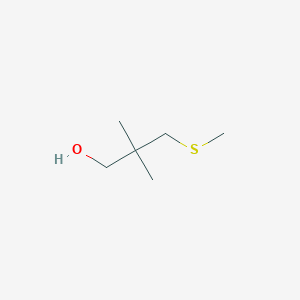

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKJYNAVZYTPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Transformations Involving the Thioether Linkage

The thioether moiety in 2,2-dimethyl-3-(methylsulfanyl)propan-1-ol is a key site for various chemical transformations, including oxidation, reactions at the sulfur atom, and cleavage of the carbon-sulfur bond.

The sulfur atom in the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidizing agent used. msu.edu This transformation is significant as it alters the polarity and chemical properties of the molecule.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Swern oxidation reagents. msu.eduwikipedia.org The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is a mild method for oxidizing alcohols to aldehydes or ketones, but related reagents can also effect the oxidation of sulfides. wikipedia.orgorganic-chemistry.orgyoutube.com

The oxidation proceeds in a stepwise manner:

Formation of Sulfoxide: The use of one equivalent of the oxidizing agent under controlled conditions typically yields the corresponding sulfoxide: 2,2-dimethyl-3-(methylsulfinyl)propan-1-ol.

Formation of Sulfone: With an excess of the oxidizing agent, the sulfoxide is further oxidized to the sulfone: 2,2-dimethyl-3-(methylsulfonyl)propan-1-ol.

The sulfur atom in a thioether is nucleophilic due to the presence of lone pairs of electrons. msu.edumasterorganicchemistry.com This nucleophilicity allows it to react with electrophiles. For instance, thioethers react with alkyl halides in an SN2 reaction to form sulfonium (B1226848) salts. msu.edumasterorganicchemistry.com In the case of this compound, reaction with an alkyl halide like methyl iodide would yield a dimethyl-(2,2-dimethyl-3-hydroxypropyl)sulfonium iodide salt.

While the sulfur in a thioether is primarily nucleophilic, it can exhibit electrophilic character when bonded to a good leaving group. acsgcipr.org For example, in sulfonium salts, the sulfur atom becomes electrophilic and can be attacked by nucleophiles.

The carbon-sulfur bond in thioethers can be cleaved under specific conditions. organic-chemistry.orgnih.govresearchgate.netmdpi.comrsc.org Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov The reaction of this compound with such reagents could potentially lead to the cleavage of either the methyl-sulfur bond or the propanol-sulfur bond, depending on the specific reagent and reaction conditions.

Rearrangement reactions involving thioethers are less common but can occur under specific catalytic or thermal conditions. For β-hydroxy sulfides, rearrangements can be influenced by the formation of intermediate episulfonium ions. nih.gov

Table 2: Illustrative Transformations of the Thioether Linkage in this compound This table presents hypothetical yet chemically plausible outcomes for the reactions described.

| Starting Material | Reagents | Product | Transformation |

| This compound | H₂O₂ (1 equiv) | 2,2-Dimethyl-3-(methylsulfinyl)propan-1-ol | Oxidation to Sulfoxide |

| This compound | m-CPBA (excess) | 2,2-Dimethyl-3-(methylsulfonyl)propan-1-ol | Oxidation to Sulfone |

| This compound | CH₃I | Dimethyl-(2,2-dimethyl-3-hydroxypropyl)sulfonium iodide | S-Alkylation (Sulfonium salt formation) |

| This compound | NBS | Products of C-S bond cleavage | C-S Bond Cleavage |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. nih.gov Given its bifunctional nature, this compound could potentially participate in MCRs.

For instance, the alcohol functionality could engage in MCRs that typically involve alcohols, such as the Passerini or Ugi reactions, after suitable derivatization. A novel three-component reaction has been developed between isocyanides, elemental sulfur, and alcohols or thiols to afford O-thiocarbamates and dithiocarbamates. nih.gov This suggests that this compound could be a suitable alcohol component in such a reaction.

Catalytic Processes in the Synthesis and Transformation of this compound

Catalysis plays a crucial role in the efficient and selective synthesis and transformation of organic molecules. For this compound, catalytic methods can be applied to various reactions.

Synthesis: The synthesis of thioethers from alcohols and thiols can be catalyzed by various transition metals or by metal-free methods using strong acids like triflic acid or solid acid catalysts like NAFION®. researchgate.netnih.govchemrevlett.comresearchgate.netnih.gov These dehydrative thioetherification reactions offer a green alternative to traditional methods. researchgate.netnih.govnih.gov

Transformations: As mentioned earlier, the amination of the alcohol group is a catalytic process. nih.govrsc.org Furthermore, the etherification of alcohols can be catalyzed by Lewis acids such as iron(III) triflate. nih.gov The development of new catalytic systems continues to provide milder and more efficient routes for the transformations of functional groups present in this compound. For example, zinc triflate has been shown to catalyze the arylation of thiols with alcohols, a reaction that could be adapted for the synthesis of derivatives of the target compound. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlation patterns in various NMR experiments, the precise connectivity and spatial relationships of atoms can be determined.

Proton (¹H) NMR Spectroscopy (e.g., general for related propanols)

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. In the case of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, the spectrum is expected to show distinct signals for the different proton groups. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, generally in the range of 0.5-5.0 ppm. openochem.org Protons on a carbon adjacent to an oxygen atom (α-protons) are deshielded and are expected to resonate between 3.3 and 4.0 ppm. openochem.org Protons adjacent to a sulfur atom in a thioether are typically found in the 2.0 to 2.5 ppm region. libretexts.org

Based on these principles, a hypothetical ¹H NMR spectrum of this compound would exhibit the following characteristics:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.1 | Broad Singlet | 1H |

| -CH₂-OH | ~3.4 | Singlet | 2H |

| -CH₂-S- | ~2.5 | Singlet | 2H |

| -S-CH₃ | ~2.1 | Singlet | 3H |

| -C(CH₃)₂ | ~0.9 | Singlet | 6H |

Carbon (¹³C) NMR Spectroscopy (e.g., general for related propanols)

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. The carbon atom attached to the hydroxyl group in a primary alcohol typically resonates in the 50-80 ppm range. openochem.org Carbons adjacent to a sulfur atom in thioethers appear in the 20-40 ppm region. libretexts.org Quaternary carbons generally show weaker signals.

A predicted ¹³C NMR spectrum for this compound would display the following signals:

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| -C H₂-OH | ~70 |

| -C (CH₃)₂ | ~38 |

| -C H₂-S- | ~45 |

| -S-C H₃ | ~18 |

| -C(C H₃)₂ | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms in a molecule, especially in the absence of proton-proton coupling, as is the case for this compound due to the presence of a quaternary carbon.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal protons to establish scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.edu This is instrumental in definitively assigning the proton and carbon signals. For instance, it would show a correlation between the proton signal at ~3.4 ppm and the carbon signal at ~70 ppm, confirming their assignment to the -CH₂-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is particularly powerful for molecules with quaternary centers. libretexts.org Key expected HMBC correlations for this compound would include:

The protons of the gem-dimethyl groups (~0.9 ppm) showing correlations to the quaternary carbon (~38 ppm), the -CH₂-OH carbon (~70 ppm), and the -CH₂-S- carbon (~45 ppm).

The protons of the -CH₂-OH group (~3.4 ppm) correlating with the quaternary carbon (~38 ppm).

The protons of the -CH₂-S- group (~2.5 ppm) also correlating with the quaternary carbon (~38 ppm).

The protons of the -S-CH₃ group (~2.1 ppm) showing a correlation to the -CH₂-S- carbon (~45 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (e.g., for volatile compound identification)

GC-MS is a widely used technique for the separation and identification of volatile organic compounds, including organosulfur compounds. nih.govresearchgate.net In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any impurities. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented.

The fragmentation of primary alcohols in a mass spectrometer often involves two main pathways: alpha-cleavage and dehydration. libretexts.orgopenochem.org Alpha-cleavage of a primary alcohol typically results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.edu Dehydration leads to the loss of a water molecule, producing an [M-18]⁺ peak. whitman.edu Thioethers also exhibit characteristic fragmentation patterns, often involving cleavage of the C-S bond.

For this compound, the following fragmentation patterns can be anticipated:

Loss of a methyl group: [M-15]⁺

Loss of the hydroxymethyl group: [M-31]⁺

Loss of the methylsulfanyl group: [M-47]⁺

Alpha-cleavage of the alcohol: A peak at m/z 31 ([CH₂OH]⁺).

Cleavage of the C-S bond: Generation of ions corresponding to [CH₃S]⁺ (m/z 47) and the remaining fragment.

A hypothetical table of significant mass spectral fragments is presented below:

| m/z | Hypothetical Fragment Ion | Possible Origin |

| 134 | [C₆H₁₄OS]⁺ | Molecular Ion (M⁺) |

| 119 | [C₅H₁₁OS]⁺ | M - CH₃ |

| 103 | [C₅H₁₁S]⁺ | M - CH₂OH |

| 87 | [C₅H₁₁O]⁺ | M - SCH₃ |

| 47 | [CH₃S]⁺ | Cleavage of C-S bond |

| 31 | [CH₂OH]⁺ | Alpha-cleavage of alcohol |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. measurlabs.com This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For this compound (C₆H₁₄OS), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement, distinguishing it from any potential isomers or isobaric compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of this compound by analyzing its vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic bands for its hydroxyl (-OH), methyl (-CH₃), methylene (B1212753) (-CH₂-), and carbon-sulfur (-C-S-) groups.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching vibrations of the CH₃ groups will likely be observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the CH₂ group will show corresponding vibrations around 2925 cm⁻¹ and 2855 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found in the 1000-1075 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-S stretching vibration, which is often weak in the IR spectrum, is expected to produce a more prominent peak. The C-C backbone and C-H symmetric stretching and bending vibrations will also be readily observable. The O-H stretching band, while present, is typically weaker and less broad in the Raman spectrum compared to the IR spectrum.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch (Hydrogen Bonded) | 3200-3600 (Broad) |

| -CH₃ | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| -CH₂- | Asymmetric C-H Stretch | ~2925 |

| Symmetric C-H Stretch | ~2855 | |

| C-O | C-O Stretch (Primary Alcohol) | 1000-1075 |

| C-S | C-S Stretch | 600-800 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its analysis within complex mixtures, particularly in applications related to flavor and fragrance or environmental monitoring.

Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME/GC-MS) (e.g., for volatile analysis in complex matrices)

HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the identification and quantification of target analytes.

For the analysis of this compound, a sample containing the compound would be placed in a sealed vial and heated to allow the volatile components to partition into the headspace. An SPME fiber coated with a suitable stationary phase, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would then be exposed to the headspace. The volatile analytes, including the target compound, adsorb onto the fiber. The fiber is subsequently retracted and inserted into the injection port of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. This technique is particularly useful for analyzing trace levels of this compound in complex matrices like food, beverages, or environmental samples. mdpi.comresearchgate.net

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis (e.g., for related sulfur compounds)

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. chromatographyonline.com It is a crucial tool for identifying compounds that contribute to the aroma of a sample.

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a mass spectrometer or a flame ionization detector) and the other to an olfactometry port, where a trained sensory panelist sniffs the eluting compounds. chromatographyonline.com This allows for the direct correlation of a specific aroma character with a particular chromatographic peak. Given that many sulfur-containing compounds have low odor thresholds and distinct aromas, GC-O would be an invaluable technique for characterizing the sensory properties of this compound and identifying it as a potential aroma-active compound in a mixture. chromatographyonline.com The panelist can describe the perceived odor and its intensity, providing data that is not attainable through instrumental analysis alone. chromatographyonline.com

Table 2: Comparison of Advanced Chromatographic Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| HS-SPME/GC-MS | Extraction and preconcentration of volatiles from headspace followed by GC separation and MS detection. | Purity assessment, identification, and quantification in complex matrices (e.g., food, environmental samples). |

| GC-O | GC separation with simultaneous instrumental detection and human sensory evaluation of eluting compounds. | Characterization of its aroma profile and determination of its contribution to the overall scent of a product. |

Other Emerging Analytical Modalities for Chemical Characterization

Beyond the established techniques, several emerging analytical modalities offer enhanced capabilities for the characterization of organosulfur compounds like this compound.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS) provides significantly increased peak capacity and sensitivity compared to conventional GC-MS. This is particularly advantageous for the analysis of highly complex samples where co-elution of components is a common issue. The enhanced separation power of GC×GC would be beneficial in resolving this compound from other structurally similar compounds in intricate matrices.

High-Capacity Sorptive Extraction techniques, which utilize a larger volume of sorptive phase compared to traditional SPME, offer improved extraction efficiency and lower detection limits. chromatographyonline.com This can be crucial for the analysis of trace-level sulfur compounds.

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. This could be employed for the high-throughput screening of samples for the presence of this compound.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high mass resolution and accuracy, enabling the unambiguous determination of elemental compositions. This can be particularly useful for the structural elucidation of unknown sulfur-containing compounds and their transformation products in complex environmental or biological systems.

These emerging techniques, often used in combination, are pushing the boundaries of chemical characterization, providing more detailed and accurate insights into the nature and behavior of compounds like this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These in silico methods provide a detailed picture of the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. For a molecule like 2,2-dimethyl-3-(methylsulfanyl)propan-1-ol, which contains both a hydroxyl and a thioether functional group, these calculations can elucidate the interplay between these two moieties.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. mdpi.com A common approach for an organic compound such as this compound involves selecting a suitable functional and basis set, for example, Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set like 6-311G(d,p).

The first step is geometry optimization, an iterative process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. At this optimized geometry, all forces on the atoms are zero. This calculation yields key structural parameters like bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the molecule in the gas phase.

Following optimization, a vibrational frequency analysis is typically performed. nih.gov This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C-S (thioether) | 1.82 Å | |

| S-C (methyl) | 1.81 Å | |

| C-O (alcohol) | 1.43 Å | |

| O-H | 0.96 Å | |

| C-C (quaternary) | 1.54 Å | |

| Bond Angles | ||

| C-S-C | 99.5° | |

| C-C-O | 112.0° | |

| C-O-H | 108.5° | |

| Dihedral Angle | C(methyl)-S-C-C | 180.0° (anti) |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govphyschemres.org

For this compound, the HOMO is expected to have significant electron density localized on the non-bonding orbitals of the sulfur and oxygen atoms, as these are the most electron-rich centers. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-S and C-O bonds.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Electronic Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity profile. nih.gov

Table 2: Hypothetical FMO Energies and Chemical Reactivity Indices for this compound

| Parameter | Symbol | Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | 1.2 eV |

| HOMO-LUMO Gap | ΔE | 7.7 eV |

| Chemical Potential | μ | -2.65 eV |

| Chemical Hardness | η | 3.85 eV |

| Electrophilicity Index | ω | 0.91 eV |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with several single bonds, like this compound, are not static structures but can exist as a population of different spatial arrangements, known as conformers or rotamers. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. arxiv.org

A potential energy surface (PES) scan is a common computational technique for this purpose. longdom.orgrug.nl In a PES scan, one or more dihedral angles are systematically varied in discrete steps. At each step, the energy of the molecule is calculated, typically after optimizing the rest of the molecular geometry. Plotting the energy versus the dihedral angle reveals the energy profile for rotation around that bond. libretexts.orglibretexts.org

For this compound, key rotations would be around the C-C, C-S, and C-O bonds. For example, scanning the dihedral angle defined by the S-C-C-O backbone would reveal the relative stabilities of the gauche and anti conformations, which arise from steric and electronic interactions between the bulky dimethyl groups, the hydroxyl group, and the methylsulfanyl group. The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Dihedral Angle (S-C-C-O) | Conformation | Relative Energy (kcal/mol) |

| ~60° | Gauche | 0.8 |

| 180° | Anti | 0.0 (Global Minimum) |

| ~300° (-60°) | Gauche | 0.8 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are powerful for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.org MD simulations model the movements of atoms and molecules over time based on classical mechanics, using a "force field" to describe the potential energy of the system.

To study this compound in an aqueous environment, a simulation would typically be set up by placing one or more molecules of the compound into a box filled with a large number of explicit water molecules. nih.gov The system is then allowed to evolve over a period of nanoseconds or microseconds.

MD simulations provide valuable insights into:

Solvation Structure: How water molecules arrange around the solute, particularly the hydrogen bonding interactions between water and the hydroxyl group, and weaker interactions with the sulfur atom.

Conformational Dynamics: The preferred conformations in solution, which may differ from the gas-phase minimum due to solvent interactions.

Transport Properties: Dynamic properties such as the diffusion coefficient of the molecule in the solvent.

Analysis of the simulation trajectory, for example by calculating radial distribution functions, can quantify the specific interactions between the solute's functional groups and the solvent.

Table 4: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description | Example Value |

| Force Field | Defines interatomic potentials | OPLS-AA |

| Solvent Model | Describes water molecules | TIP3P |

| Box Type | Simulation cell geometry | Cubic |

| Temperature | System temperature | 298 K (25 °C) |

| Pressure | System pressure | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns |

Computational Predictions of Spectroscopic Parameters and Data Validation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and confirm the molecular structure. mdpi.com

IR Spectroscopy: As mentioned in section 4.1.1, the vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting data can be used to generate a theoretical IR spectrum, where the x-axis represents the wavenumber (cm⁻¹) and the y-axis represents the intensity. This predicted spectrum can be directly compared to an experimental FT-IR spectrum. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculation is performed on the optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts to experimental data is a powerful method for structural verification.

Discrepancies between predicted and experimental spectra can often be resolved by considering environmental factors, such as solvent effects or the presence of multiple conformers, which can be modeled using more advanced computational techniques.

Table 5: Hypothetical Predicted vs. "Experimental" ¹H NMR Chemical Shifts (δ) for this compound

| Proton Site | Predicted δ (ppm) | "Experimental" δ (ppm) |

| -OH | 2.15 | 2.20 |

| -CH₂-OH | 3.45 | 3.50 |

| -S-CH₂- | 2.50 | 2.55 |

| -S-CH₃ | 2.10 | 2.12 |

| -C(CH₃)₂ | 1.05 | 1.08 |

Theoretical Investigations of Reaction Mechanisms and Kinetics (e.g., for related propanols)

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (TS), which are the energy maxima along the minimum energy reaction pathway. researchgate.netvub.be

For this compound, one could investigate various reactions, such as the oxidation of the primary alcohol to an aldehyde or the oxidation of the sulfide (B99878) to a sulfoxide (B87167). A typical study would involve:

Optimizing Geometries: Calculating the minimum energy structures of the reactant(s), product(s), and any intermediates.

Locating the Transition State: Using specialized algorithms to find the first-order saddle point on the PES that corresponds to the TS for a specific reaction step.

Frequency Analysis: Confirming the nature of all stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (Ea) is determined from the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate.

These theoretical investigations can clarify reaction pathways, predict the feasibility of a reaction, and explain selectivity when multiple products are possible. researchgate.net

Table 6: Hypothetical Energetics for the Oxidation of the Sulfide Group to a Sulfoxide

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Transition State | Structure corresponding to oxygen transfer | +15.5 |

| Products | 2,2-Dimethyl-3-(methylsulfinyl)propan-1-ol | -45.0 |

Biochemical Pathways and Microbial Metabolism

Biogenesis and Biosynthetic Pathways of Thioalcohols in Biological Systems

The formation of thioalcohols in biological systems is predominantly a result of the catabolism of sulfur-containing amino acids, primarily methionine. nih.govmasterorganicchemistry.com These pathways are crucial for recycling essential elements like sulfur and contribute significantly to the aroma profiles of various fermented foods and beverages.

The biosynthesis of thioalcohols, such as the structurally related 3-(methylthio)propan-1-ol (methionol), is well-documented in microorganisms, particularly in the yeast Saccharomyces cerevisiae. nih.govoup.comnih.gov The primary route for its formation is the Ehrlich pathway, a metabolic sequence that converts amino acids into their corresponding higher alcohols, also known as fusel alcohols. nih.govyeastgenome.org

The catabolism of methionine via the Ehrlich pathway can be summarized in three key steps:

Transamination: Methionine first undergoes transamination to form α-keto-γ-(methylthio)butyrate (KMTB). This reaction is catalyzed by aminotransferases. oup.comoup.com

Decarboxylation: The resulting α-keto acid, KMTB, is then decarboxylated to produce 3-(methylthio)propanal (methional). oup.comoup.com

Reduction: Finally, methional is reduced by alcohol dehydrogenases to yield 3-(methylthio)propan-1-ol. oup.com

It is plausible that a similar pathway could lead to the formation of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol from a corresponding branched-chain, sulfur-containing amino acid precursor. The presence of the dimethyl group suggests a precursor with a similar carbon skeleton.

In addition to the Ehrlich pathway, a demethiolation pathway can also occur, leading to the formation of methanethiol from both methionine and KMTB. oup.comnih.gov

The enzymatic machinery responsible for the catabolism of methionine and the subsequent formation of volatile sulfur compounds is diverse and crucial for these metabolic transformations.

Key Enzymes in Thioalcohol Biosynthesis:

| Enzyme Class | Specific Enzyme Examples | Role in Pathway | Organism(s) |

| Aminotransferases | Branched-chain aminotransferases (BCATs), Aromatic aminotransferases (AraT) | Catalyze the initial transamination of methionine to KMTB. tandfonline.comresearchgate.net | Saccharomyces cerevisiae, Lactic Acid Bacteria |

| Decarboxylases | α-keto acid decarboxylases | Responsible for the decarboxylation of KMTB to methional. oup.com | Saccharomyces cerevisiae, Lactococcus lactis |

| Alcohol Dehydrogenases | Various ADHs | Mediate the final reduction step of methional to 3-(methylthio)propan-1-ol. nih.gov | Saccharomyces cerevisiae |

| Lyases | Cystathionine β-lyase (CBL), Cystathionine γ-lyase (CGL), Methionine γ-lyase (MGL) | Can directly cleave methionine to produce methanethiol, which can be a precursor to other VSCs. researchgate.netnih.gov | Lactic Acid Bacteria, Brevibacteria |

Metabolic Intermediates:

The catabolism of methionine to thioalcohols involves several key metabolic intermediates.

| Intermediate | Precursor | Subsequent Product | Pathway |

| α-keto-γ-(methylthio)butyrate (KMTB) | Methionine | 3-(methylthio)propanal (methional) | Ehrlich Pathway |

| 3-(methylthio)propanal (methional) | KMTB | 3-(methylthio)propan-1-ol | Ehrlich Pathway |

| Methanethiol | Methionine, KMTB | Dimethyl disulfide, Dimethyl trisulfide | Demethiolation Pathway |

Microbial Transformations and Degradation by Microorganisms

Microorganisms not only synthesize volatile sulfur compounds but are also capable of their transformation and degradation. This metabolic activity is vital for sulfur cycling in various ecosystems. nih.govcdnsciencepub.com

Fungi: Saccharomyces cerevisiae is a key player in the production of thioalcohols in fermented beverages like wine and beer through the Ehrlich pathway. nih.govoup.com The production of these compounds is influenced by factors such as the availability of methionine and the specific yeast strain. nih.gov Other fungi, including Aspergillus, Fusarium, and Penicillium, are also known to be involved in the transformation of organosulfur compounds. researchgate.netmdpi.com

Bacteria: Lactic acid bacteria (LAB), such as Lactobacillus and Lactococcus, are integral to the flavor development of cheese and other fermented dairy products, partly through their metabolism of methionine. tandfonline.comresearchgate.net These bacteria can produce a range of volatile sulfur compounds, including methanethiol and its oxidation products. nih.govnih.gov The pathways for methionine degradation in LAB can involve both transamination and direct cleavage by lyases. oup.comresearchgate.net

The microbial metabolism of volatile organic compounds, including thioalcohols, is a complex process. Microorganisms possess diverse enzymatic systems to break down these compounds, often as a means of detoxification or to utilize them as a carbon or sulfur source. nih.govnih.gov The degradation of organosulfur compounds is a critical component of the global sulfur cycle. researchgate.net

While specific pathways for the degradation of this compound have not been elucidated, general mechanisms for the breakdown of organosulfur compounds by bacteria have been studied. cdnsciencepub.comoup.com These often involve oxidation of the sulfur atom and cleavage of carbon-sulfur bonds.

Ecological Significance as a Volatile Metabolite in Natural Matrices

Volatile organic compounds produced by microbes, including sulfur-containing molecules, play significant roles in microbial ecology and inter-kingdom interactions. nih.govajbls.com These compounds can act as signaling molecules, influencing the behavior of other microorganisms, plants, and even animals. oup.compsu.edu

The production of volatile sulfur compounds can have several ecological implications:

Antimicrobial Activity: Some VSCs have been shown to inhibit the growth of other competing microorganisms. iu.edu

Plant Growth Promotion: Certain bacterial volatiles, including dimethyl disulfide, can promote plant growth by enhancing sulfur nutrition. nih.gov

Communication: Volatiles can mediate complex interactions within microbial communities and between microbes and their hosts. tandfonline.com

Contribution to Aroma: In food matrices, these compounds are crucial contributors to the characteristic aromas of products like cheese, wine, and beer. tandfonline.comnih.gov

The unique structure of this compound suggests it could have distinct sensory properties and ecological functions, though these remain to be explored. Its volatility implies a potential role in long-distance chemical signaling in the environments where it is produced.

Occurrence in Fermented Products (e.g., wines, meads)

3-(Methylsulfanyl)propan-1-ol is a volatile alkyl sulfide (B99878) that is naturally produced during the fermentation process of various foods and beverages. nih.govmonarchinitiative.orgchemicalbook.com It is recognized as a metabolite of yeast, particularly Saccharomyces cerevisiae, and its presence is well-documented in a range of fermented products. nih.govwikipedia.org

This compound is a known aroma constituent in wines, having been identified in both 'Cabernet Sauvignon' and 'Ruby Cabernet' varieties. ajevonline.org Its formation is directly linked to the metabolic activity of yeast on precursors present in the grape must. ajevonline.org Studies have also confirmed its presence in new white wine varieties, where it contributes to the complex aromatic profile. mdpi.com

In addition to wine, 3-(methylsulfanyl)propan-1-ol is a key odor-active compound found in mead. acs.orgnih.gov Research on Polish mead identified it as one of fifteen compounds with an odor activity value (OAV) greater than or equal to one, signifying its importance to the final aroma. acs.orgnih.gov Its concentration in mead is influenced by the fermentation and maturation stages, as it is not detected in the initial honey but reaches its maximum concentration during the fermentation process. acs.org The compound is also considered an important flavor component in soy sauce and some cheeses. chemicalbook.comajevonline.org

| Fermented Product | Reference | Notes |

|---|---|---|

| Wine (general) | nih.govmonarchinitiative.orgchemicalbook.com | A volatile compound produced during fermentation. |

| 'Cabernet Sauvignon' Wine | ajevonline.org | Identified as a trace aroma constituent. |

| 'Ruby Cabernet' Wine | ajevonline.org | Identified as a trace aroma constituent. |

| Mead | acs.orgnih.gov | Considered a key odorant formed during fermentation and maturation. |

| Cheese | wikipedia.org | Contributes to the sulphurous aroma profile. |

| Soy Sauce | chemicalbook.comajevonline.org | Considered an important flavor component. |

Contribution to Aroma Profiles and Sensory Perceptions

The sensory impact of 3-(methylsulfanyl)propan-1-ol is significant due to its low odor threshold. wikipedia.org It is most commonly described as having a "cooked potato-like" or "raw-potato" aroma. ajevonline.orgacs.org However, its sensory perception can vary with concentration, also evoking powerful sweet, soup-like, or meat-like notes in high dilution. chemicalbook.comthegoodscentscompany.com Other descriptors include sulfurous, onion, and savory nuances. thegoodscentscompany.comhmdb.ca

In Polish mead, 3-(methylsulfanyl)propan-1-ol was quantified and its Odor Activity Value (OAV)—the ratio of its concentration to its odor threshold—was calculated to be 8.4, confirming its role as an active contributor to the beverage's aroma profile. nih.gov While it adds to the complexity, this compound can be considered undesirable in some alcoholic beverages if its concentration is too high. acs.org The perception threshold for methionol (B20129) in beer has been reported to be between 0.5 and 2.0 ppm. researchgate.net

| Descriptor | Context/Source | Reference |

|---|---|---|

| Cooked potato-like | Mead | acs.orgnih.gov |

| Raw-potato | Wine | ajevonline.org |

| Sweet, soup or meat-like | General, in high dilution | chemicalbook.comthegoodscentscompany.com |

| Onion, garlic, savory | Flavor descriptions | thegoodscentscompany.comhmdb.ca |

Regulation of Biosynthesis and Catabolism in Biological Systems

The primary biosynthetic route for 3-(methylsulfanyl)propan-1-ol in yeasts like Saccharomyces cerevisiae is the Ehrlich pathway, which catabolizes amino acids into their corresponding higher alcohols, also known as fusel alcohols. yeastgenome.orgnih.gov The specific precursor for 3-(methylsulfanyl)propan-1-ol is the sulfur-containing amino acid L-methionine. acs.orgnih.govnih.gov

The pathway consists of a sequence of three main enzymatic reactions:

Transamination : The process begins with the transfer of the amino group from L-methionine to an α-keto acid (like α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (α-KMBA). nih.govoup.comresearchgate.net

Decarboxylation : The α-KMBA is then decarboxylated (a carboxyl group is removed) to form the corresponding aldehyde, 3-(methylthio)propanal, which is also known as methional. nih.govoup.comresearchgate.net

Reduction : Finally, the aldehyde (methional) is reduced by an alcohol dehydrogenase to the final product, 3-(methylsulfanyl)propan-1-ol (methionol). nih.govoup.comresearchgate.net

Environmental Occurrence, Fate, and Degradation

Distribution and Occurrence in Environmental Compartments

No data is available on the detection or concentration of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol in soil or aquatic environments.

Information regarding the potential for this compound to volatilize from soil or water surfaces to the atmosphere is not available.

Abiotic Degradation Mechanisms in the Environment

There are no studies available that describe the degradation of this compound as a result of exposure to sunlight.

No information has been found concerning the breakdown of this compound in the environment through hydrolysis or oxidation by chemical agents.

Biotic Degradation Pathways by Environmental Microorganisms

There is no available research on the breakdown of this compound by bacteria, fungi, or other microorganisms in the environment.

Aerobic and Anaerobic Biodegradation

The breakdown of organic compounds by microorganisms can occur in the presence (aerobic) or absence (anaerobic) of oxygen. The structural features of this compound—a primary alcohol and a thioether (sulfide) group—suggest that it is susceptible to microbial attack under both conditions.

Aerobic Biodegradation: In aerobic environments, the degradation of organic compounds is generally more rapid and complete. Microorganisms utilize oxygen as an electron acceptor to break down organic molecules and gain energy. For compounds containing alcohol functional groups, the initial step in aerobic degradation often involves oxidation. Primary alcohols can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form carboxylic acids, which can then enter central metabolic pathways like the Krebs cycle. The thioether linkage can also be a target for microbial enzymes. Oxidation of the sulfur atom can occur, potentially leading to the formation of sulfoxides and sulfones.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms use alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. While often slower than aerobic processes, anaerobic biodegradation is a critical process in environments like sediments, groundwater, and landfills. The degradation of alkanes and related compounds under anaerobic conditions is well-documented and can proceed through mechanisms like addition to fumarate. epa.gov For the alcohol moiety, anaerobic degradation can also occur, though the specific pathways can vary depending on the microbial community and environmental conditions.

| Compound | Environment | Condition | Half-Life (days) | Reference |

|---|---|---|---|---|

| Thiobencarb | Soil | Aerobic | 10.24 - 21 | ekb.eg |

| Fenitrothion | Soil | Aerobic | ~7 - 28 | ekb.eg |

| Ethanol | Water | Aerobic | Readily Biodegradable | rsc.org |

| 2-Propanol | Wastewater | Anaerobic | Degradable | researchgate.net |

Identification of Microbial Degradation Products

The process of biodegradation results in the formation of various intermediate compounds, or metabolites, before the original molecule is completely mineralized to carbon dioxide, water, and inorganic salts. Identifying these degradation products is crucial for understanding the complete environmental fate of a compound.

Based on the known metabolic pathways for similar structures, the microbial degradation of this compound is likely to proceed through several key steps. The primary alcohol group is a probable site for initial oxidation, leading to the formation of an aldehyde and subsequently a carboxylic acid. The thioether linkage is also susceptible to enzymatic cleavage or oxidation.

Potential microbial degradation products could include:

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Formed through the oxidation of the primary alcohol group.

2,2-Dimethyl-1,3-propanediol: If the methylsulfanyl group is cleaved and replaced with a hydroxyl group.

Methanethiol and 2,2-dimethylpropan-1-ol: Resulting from the cleavage of the C-S bond. Methanethiol can be further oxidized to sulfate.

Sulfoxides and Sulfones: Arising from the oxidation of the sulfur atom.

The specific degradation pathway and the resulting metabolites will depend on the types of microorganisms present and the prevailing environmental conditions.

Environmental Transport and Mobility Studies

The movement of a chemical through the environment—its transport and mobility—is largely determined by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. It quantifies the partitioning of a chemical between the solid organic carbon in soil and the soil water. A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil particles and therefore less mobile, while a low Koc value suggests that the chemical will be more mobile and may leach into groundwater. chemsafetypro.com

| Parameter | Description | Implication for Mobility |

|---|---|---|

| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water. | Higher solubility generally leads to greater mobility in aquatic systems and potential for leaching in soil. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases. | Higher vapor pressure indicates a greater tendency to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Higher Kow values are associated with greater hydrophobicity and a higher tendency to adsorb to organic matter, leading to lower mobility in water. |

| Soil Adsorption Coefficient (Koc) | A measure of the tendency of an organic chemical to be adsorbed by soil and sediment. | Higher Koc values indicate stronger adsorption and lower mobility in soil. chemsafetypro.com |

Development of Predictive Models for Environmental Fate

In the absence of extensive experimental data for a specific chemical, predictive models play a vital role in assessing its potential environmental fate and persistence. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its physicochemical properties and biological activities, including its biodegradability and environmental mobility. ecetoc.org

These models use molecular descriptors—numerical values that characterize the structure of a molecule—to predict a compound's behavior. For organosulfur compounds, relevant descriptors might include parameters related to the size and shape of the molecule, its electronic properties, and the presence of specific functional groups.

Several QSAR models and software packages are available to estimate key environmental fate parameters:

BIOWIN™: Predicts aerobic and anaerobic biodegradability.

EPI Suite™: A suite of models that estimates various physical/chemical properties and environmental fate parameters, including water solubility, vapor pressure, Koc, and biodegradation rates.

OPERA models: Open-source models for predicting a wide range of physicochemical properties and environmental fate endpoints. bohrium.com

These models can provide valuable initial assessments of a chemical's likely environmental behavior, helping to prioritize substances for further testing and to inform risk assessment processes. The accuracy of these predictions depends on the quality and diversity of the data used to develop the models and the similarity of the target compound to those in the training set.

Advanced Applications in Chemical Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The combination of a sterically hindered diol precursor and a sulfur-containing functional group makes 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol a promising building block for intricate molecular architectures.

The neopentyl structure of this compound imparts notable chemical and thermal stability to its derivatives. chemicalbook.com This attribute is highly desirable in the synthesis of specialty chemicals, such as certain polyesters, paints, lubricants, and plasticizers. chemicalbook.comthechemco.com The esterification of the primary alcohol with various fatty or carboxylic acids can lead to the formation of synthetic lubricating esters with potentially reduced susceptibility to oxidation and hydrolysis compared to natural esters. chemicalbook.com

For instance, neopentyl glycol itself is a crucial precursor in the production of polyester, polyurethane, and alkyd resins, lending them excellent hydrolytic stability and resistance to weathering. mdpi.com By analogy, polymers derived from this compound could exhibit unique properties conferred by the pendant methylsulfanyl group, such as altered solubility, adhesion, or refractive index.

Organosulfur compounds are integral to a vast array of pharmaceutical agents due to their diverse biological activities. taylorandfrancis.comnih.gov Thioethers, in particular, are found in numerous drugs and often play a critical role in their therapeutic action. taylorandfrancis.comnih.gov The synthesis of such pharmaceuticals often relies on the incorporation of versatile sulfur-containing intermediates. nih.govresearchgate.net

While direct applications of this compound in pharmaceutical synthesis are not yet widely documented, its structure suggests its potential as an intermediate. The primary alcohol can be readily converted to other functional groups, and the thioether moiety can be oxidized to sulfoxides or sulfones, which are also common in pharmacologically active molecules. jmchemsci.com The development of synthetic protocols utilizing such functionalized alcohols is an active area of research, with methods like copper-catalyzed coupling of benzyl (B1604629) alcohols with thiols providing efficient routes to thioether-containing scaffolds. rsc.org

Table 1: Potential Reactions for Pharmaceutical Scaffold Synthesis

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | H₂O₂ | 2,2-Dimethyl-3-(methylsulfinyl)propan-1-ol or 2,2-Dimethyl-3-(methylsulfonyl)propan-1-ol |

| Etherification | Alkyl halide, base | Alkoxyether derivative |

| Esterification | Carboxylic acid, catalyst | Ester derivative |

Incorporation into Advanced Materials

The dual functionality of this compound makes it an intriguing candidate for the development of advanced materials with tailored properties.

The hydroxyl group of this compound allows for its incorporation into polymers through esterification or etherification reactions. For example, it can be used in the synthesis of polyesters and polyurethanes. thechemco.commdpi.com The presence of the methylsulfanyl side chain would introduce sulfur into the polymer backbone, which can significantly influence the material's properties, including its refractive index, thermal stability, and affinity for certain metals.

Furthermore, the development of functional monomers is a key aspect of modern polymer chemistry. specificpolymers.com Thiol-ene chemistry, for instance, is a powerful method for synthesizing functionalized monomers that can be polymerized to create conducting polymers with tunable properties. nih.gov While this compound itself is not a thiol, its derivatives could be designed to participate in such polymerization reactions. The presence of sulfur in polymer structures is known to enhance a variety of material properties such as mechanical strength, electrical conductivity, optical characteristics, and adhesion. rsc.org

The strong affinity of sulfur for noble metal surfaces is a well-established principle used in the formation of self-assembled monolayers (SAMs). sigmaaldrich.com Alkanethiols are commonly employed to create highly ordered, crystalline-like monolayers on gold surfaces, allowing for the precise control of surface chemistry. sigmaaldrich.com While this compound is a thioether and not a thiol, organosulfur compounds in general can interact with metal surfaces. acs.org

The hydroxyl group of this compound offers a site for attachment to a surface, while the methylsulfanyl group can interact with a metal substrate. This could enable the formation of functionalized surfaces with specific wetting, adhesive, or biocompatible properties. The modification of cellulosic surfaces, for example, is a strategy to render materials more suitable for processes like coating and adhesion. ncsu.edu

Derivatization for Analytical and Diagnostic Tools

Chemical derivatization is a common technique in analytical chemistry to enhance the detectability of analytes or improve their chromatographic behavior. nih.gov The hydroxyl group of this compound is a prime target for such modifications.

For analysis by High-Performance Liquid Chromatography (HPLC), the attachment of a chromophore or fluorophore to the alcohol can significantly improve detection sensitivity. nih.gov This is typically achieved through esterification with a suitable carboxylic acid derivative. tandfonline.com Similarly, for Gas Chromatography (GC), derivatization is often necessary for compounds with low volatility or poor thermal stability. libretexts.org Common methods include silylation, acylation, and alkylation of the hydroxyl group. libretexts.org

The presence of a sulfur atom in the molecule also opens up possibilities for specific detection methods. For instance, after derivatization, techniques like sulfur chemiluminescence detection could be employed for highly selective and sensitive analysis. researchgate.net The development of new derivatization reagents and methods is an ongoing area of research, aiming to provide more efficient and reliable analytical procedures for a wide range of compounds, including organosulfur molecules. tandfonline.comresearchgate.net

Table 2: Common Derivatization Reactions for Alcohols

| Analytical Technique | Derivatization Method | Common Reagents |

|---|---|---|

| HPLC | Esterification | Acyl chlorides, Anhydrides |

| GC | Silylation | BSTFA, TMCS |

| GC | Acylation | Acetic anhydride, Trifluoroacetic anhydride |

| GC | Alkylation | Alkyl halides |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol with high purity?

- Methodology : Synthesis typically involves introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like 2-methyl-1-phenyl-2-propen-1-ol () use Grignard reagents or palladium-catalyzed arylation. Ensure reaction conditions (e.g., temperature, solvent polarity) minimize side products. Purification via column chromatography or distillation is critical, with purity verified by GC-MS or HPLC. Contaminants like organochlorines must be monitored (≤25 ppm via Atomic Absorption Spectroscopy) .

Q. How can the structural and physicochemical properties of this compound be characterized?

- Methodology :

- Structural Analysis : Use H/C NMR to confirm substituent positions and stereochemistry. Compare with databases like PubChem ().

- Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method, melting point by DSC, and vapor pressure using gas saturation. For sulfanyl-containing analogs, UV-Vis spectroscopy can track stability under light exposure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow IFRA guidelines for dermal sensitization and systemic toxicity (). Use PPE (gloves, goggles), fume hoods, and limit concentrations in formulations. Monitor airborne exposure via LC-MS/MS. Emergency protocols should align with SDS standards (e.g., ), including neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

- Methodology : Conduct species-specific metabolic profiling (e.g., liver microsome assays) to identify bioactivation pathways. Compare cytotoxicity (MTT assay) with in vivo LD studies in rodents. Adjust for pharmacokinetic factors like plasma protein binding, as seen in systemic toxicity assessments for structurally related alcohols (). Use probabilistic risk assessment models to reconcile dose-response disparities .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes, as in ) or enzymatic resolution. For example, lipases can enantioselectively esterify racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (e.g., DFT) predicts steric effects of the methylsulfanyl group on reaction pathways .

Q. How to design degradation studies to assess environmental persistence of this compound?

- Methodology : Use OECD 301/302 frameworks for aerobic/anaerobic biodegradation. Simulate aquatic systems with sediment-water partitioning (logK measurements). Track degradation products via LC-QTOF-MS, referencing fragmentation patterns of similar propanols (). For photolysis, employ UV reactors with wavelength-specific irradiation (254–365 nm) and quantify half-lives .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, exposure durations) and validate via positive/negative controls. For antimicrobial studies (), check MIC/MBC values against standardized strains (ATCC). Meta-analyses can identify confounding variables (e.g., solvent effects in DMSO). Cross-reference with high-throughput screening libraries to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.